4-tert-butyl-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
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Description
“4-tert-butyl-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide” is a chemical compound that has been studied for its potential applications . It is a white solid with a melting point of 156–158 °C .
Physical and Chemical Properties Analysis
“this compound” is a white solid with a melting point of 156–158 °C . Other physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis and Chemical Properties
Polyamides Derived from 4-tert-butylcatechol : A study by Hsiao et al. (2000) synthesized polyamides with flexible main-chain ether linkages and ortho-phenylene units derived from 4-tert-butylcatechol, which exhibited high thermal stability, solubility in polar solvents, and capability to form transparent, flexible, and tough films. This research demonstrates the potential of derivatives of 4-tert-butylcatechol in materials science (Hsiao, Yang, & Chen, 2000).
Excited State Intramolecular Proton Transfer (ESIPT) in Fluorobenzamides : Chen et al. (2014) investigated the sensing mechanism of a fluorobenzamide derivative, revealing that ESIPT and desilylation reactions contribute to its fluorescent sensing capabilities for aqueous fluoride, highlighting the role of fluorobenzamides in developing chemosensors (Chen, Zhou, Zhao, & Chu, 2014).
Antimicrobial Activity of Fluorobenzamides : Desai et al. (2013) synthesized fluorinated benzamides with significant antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom was essential for enhancing the antimicrobial activity, indicating the potential use of these compounds in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Applications in Materials Science and Sensing
Photodegradation and Photochemical Reactivity : The study of the ultraviolet photodegradation of benzothiazole derivatives, including those with tert-butyl groups, in the presence of carbon tetrachloride provides insights into their potential applications in environmental chemistry and materials science. The reactivity under UV light suggests uses in photodegradable materials or in studying environmental degradation pathways (Gáplovský, Jakubı́ková, Hercek, & Donovalová, 2000).
Detection of Volatile Acid Vapors : Sun et al. (2015) synthesized benzothiazole-modified carbazole derivatives that formed organogels capable of emitting strong blue light. These materials were used as fluorescent sensory materials for the detection of acid vapors, showcasing the application of tert-butyl benzothiazole derivatives in the development of chemosensors and materials for environmental monitoring (Sun, Xue, Sun, Gong, Wang, & Lu, 2015).
Properties
IUPAC Name |
4-tert-butyl-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS/c1-18(2,3)12-6-4-11(5-7-12)16(22)21-17-20-14-9-8-13(19)10-15(14)23-17/h4-10H,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUFTIHWRWHFED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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